Comparative Physicochemical Property: Lipophilicity as a Key Differentiator from Parent and 6-Chloro Isomer Scaffolds
The 7-Chloroimidazo[1,2-b]pyridazine fragment possesses a unique lipophilicity profile, quantified by its computed XLogP3 value, which directly impacts membrane permeability and promiscuity in fragment screens [1]. When compared to the unsubstituted imidazo[1,2-b]pyridazine parent scaffold and the isomeric 6-chloro analog, this compound presents a distinct, intermediate value that may be optimal for certain fragment library design criteria [1][2].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1 |
| Comparator Or Baseline | Imidazo[1,2-b]pyridazine (unsubstituted): 0.1; 6-Chloroimidazo[1,2-b]pyridazine: 1.3 (estimated) |
| Quantified Difference | 0.9 units higher than parent; 0.3 units lower than 6-chloro analog |
| Conditions | Computed by XLogP3 3.0 method (PubChem release 2025.04.14) |
Why This Matters
Precise lipophilicity control is critical in fragment selection; this compound offers a distinct logP that can be exploited to modulate target engagement and off-target profiles compared to its closest analogs.
- [1] PubChem. (2025). Computed Properties for CID 67980259, 7-Chloroimidazo(1,2-b)pyridazine. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Computed Properties for CID 230490, Imidazo[1,2-b]pyridazine. National Center for Biotechnology Information. View Source
